molecular formula C21H18N2 B1663969 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole CAS No. 742-01-8

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole

Cat. No. B1663969
CAS RN: 742-01-8
M. Wt: 298.4 g/mol
InChI Key: FGCZQOHSWGMVPN-UHFFFAOYSA-N
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Description

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C21H18N2 . It has a molecular weight of 298.391 .


Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole, was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is characterized by HR-MS, FT-IR, 1H NMR and 13C NMR spectroscopy .


Chemical Reactions Analysis

The 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivatives showed a good inhibitory activity and belonged to the third generation of monoamine oxidase inhibitors and bovine serum amine oxidase inhibitors .

Scientific Research Applications

Inhibition of Monoamine Oxidases

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized to study their inhibitory effects on monoamine oxidases (MAOs) and bovine serum amine oxidase (BSAO). These compounds showed significant activity, acting as reversible inhibitors and demonstrating selectivity based on substituents present on the phenyl ring (Manna et al., 1998).

Biological Evaluation of Derivatives

Pyrazole derivatives, including those with the 1,3,5-Triphenyl-1H-pyrazole structure, have been found to possess considerable biological activities. This has led to the synthesis of various derivatives characterized by IR, 1H-NMR, and Mass spectra, indicating potential for diverse biological applications (Tupare et al., 2012).

Vibrational Analysis

Compounds like 1,3,5-triphenyl-4,5-dihydro pyrazole have been prepared and analyzed using FTIR and laser Raman spectra, providing insights into their vibrational properties and potential applications in materials science (Chithambarathanu et al., 2003).

Nonlinear Optical Chromophores

Formyl derivatives of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazoles have been synthesized for use as donor blocks in the synthesis of donor–acceptor dyes for nonlinear electro-optics. This research explores how substituents affect the spectral characteristics of the chromophores (Shelkovnikov et al., 2019).

Solvatofluorochromic Polarity Probes

Novel 1,3,5-triphenyl-2-pyrazoline derivatives of 3-hydroxychromone have been synthesized, exhibiting high solvatofluorochromism, making them effective as ratiometricpolarity probes in analytical chemistry and biophysics. Their fluorescent properties have been extensively studied, underlining their practical application potential (Svechkarev et al., 2008).

Synthesis and Structural Analysis

Research has focused on synthesizing various 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives, like 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol, and analyzing their crystal structures. This provides valuable information for chemical engineering and materials science applications (Kansız et al., 2018).

Synthesis of Pyrazoles and Pyrazolines

The reactivity of cross-conjugated enynones with arylhydrazines has been studied to synthesize pyrazole derivatives, including 4,5-dihydro-1H-pyrazoles. These compounds exhibit fluorescent properties and are obtained under simple conditions, suggesting applications in materials science and pharmaceuticals (Golovanov et al., 2021).

Antibacterial Applications

Novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and screened for their antibacterial activity. Certain derivatives displayed excellent antibacterial properties, indicating potential for development into antibacterial agents (Shingare et al., 2017).

Computational Structure-Activity Relationship

Studies have been conducted on the design and synthesis of specific 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives for inhibiting protein kinases, with a focus on computational predictions and simulations to understand drug properties and effects on the human body (Singh et al., 2009).

properties

IUPAC Name

2,3,5-triphenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZQOHSWGMVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032690
Record name 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole

CAS RN

742-01-8
Record name 1,3,5-Triphenyl-2-pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 742-01-8
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Record name 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
F Manna, F Chimenti, A Bolasco, B Bizzarri… - Journal of enzyme …, 1998 - Taylor & Francis
A new series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives was synthesized to ascertain the contribution of substituted phenyl rings present on the 4,5-dihydro-(1H)-pyrazole …
Number of citations: 27 www.tandfonline.com
L Santos Bubniak, PC Gaspar… - Canadian Journal of …, 2017 - cdnsciencepub.com
Pyrazoline is an important 5-membered nitrogen heterocycle that has been extensively researched. Ten derivatives were synthesized and tested for antileukemic effects on 2 human …
Number of citations: 10 cdnsciencepub.com
DT Tayde, MK Lande - Journal of Chemistry Letters, 2021 - jchemlett.com
Mesoporous SiO2-Al2O3 nano sized mixed metal oxide (MMO’s) used as a catalyst readily synthesized by hydrothermal method in high pressure autoclave. It shows highly efficient, …
Number of citations: 10 www.jchemlett.com
F Chimenti, A Bolasco, F Manna, D Secci… - Journal of Medicinal …, 2004 - ACS Publications
A novel series of 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives 1−12 have been synthesized and investigated for the ability to …
Number of citations: 150 pubs.acs.org
F Chimenti, A Bolasco, F Manna… - Current medicinal …, 2006 - ingentaconnect.com
The present report provides a extended study of the chemistry, the inhibitory activity against monoamino oxidases (MAO), and molecular modeling including the 3D-QSAR hypothesis of …
Number of citations: 79 www.ingentaconnect.com
S Samshuddin, B Narayana, BK Sarojini… - Medicinal Chemistry …, 2012 - Springer
A series of 1,3,5-triaryl-2-pyrazolines 2a–g were synthesized by the reaction of 4,4′-disubstituted chalcone with phenyl hydrazine. All these compounds were characterized by NMR, IR …
Number of citations: 82 link.springer.com
LM Potikha, VA Kovtunenko, AV Turov - Chemistry of heterocyclic …, 2009 - Springer
Treatment of γ-bromodypnone with arylhydrazines gives differently structured products, ie γ-bromo-dypnone hydrazones, 1-aryl-3,5-diphenyl-1,4-dihydropyridazines, 1-aryl-3,5-diphenyl…
Number of citations: 13 link.springer.com
VN Badavath, V Jayaprakash - Frontiers in Drug Design & …, 2021 - books.google.com
Emergence of treatment-resistant depression is the new challenge before us. As antidepressants currently existing in the market are of little or no use, clinicians are looking for newer …
Number of citations: 6 books.google.com
M Hedaitullah - 2014 - researchgate.net
Pyrazoline derivatives, being used as potential medicinal agents, possess many important pharmacological activities and therefore they are useful materials in drug research. A series …
Number of citations: 0 www.researchgate.net
AS Matrosova, VA Ananyev, GA Pchelkin… - Journal of Physics …, 2021 - iopscience.iop.org
The paper presents a simple and low-cost fiber-optic sensor for detection of UV radiation. A sensor construction consists of a silica capillary with a photoactive composition based on an …
Number of citations: 3 iopscience.iop.org

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